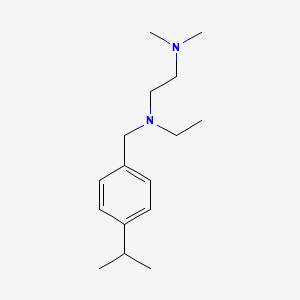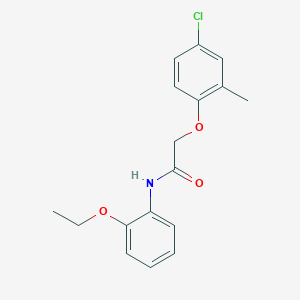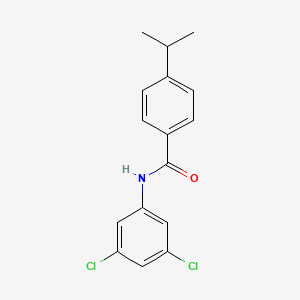![molecular formula C17H15N3O2S B5716835 9-oxo-N-(2-thienylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5716835.png)
9-oxo-N-(2-thienylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-oxo-N-(2-thienylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” is a quinazoline derivative. Quinazoline derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, a solvent-free, transition-metal-free, rapid, and efficient reaction to prepare 2,4-disubstituted quinazolines via the Lewis-acid-catalyzed activation of nitriles and intramolecular cyclization in a one-pot reaction sequence has been developed .Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including “9-oxo-N-(2-thienylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide”, is composed of a planar aromatic amine scaffold . The structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone .Chemical Reactions Analysis
Quinazoline derivatives exhibit diverse chemical reactions. For example, the Aza-Diels-Alder reaction containing the coupling of imine and electron-rich alkene gradually became a powerful tool for the synthesis of quinazoline derivatives .Aplicaciones Científicas De Investigación
Anticancer Properties
Quinazoline derivatives exhibit promising anticancer potential. Researchers have explored their use in cancer therapy due to their ability to inhibit specific cellular pathways involved in tumor growth and metastasis. The compound may act as a kinase inhibitor, targeting key signaling pathways implicated in cancer progression .
Antibacterial Activity
Quinazolines and quinazolinones have demonstrated antibacterial properties. These compounds could serve as novel agents against drug-resistant bacterial strains. By understanding their structure-activity relationships (SAR), scientists can optimize their antibacterial efficacy .
Anti-Inflammatory Effects
The fused heterocyclic system of quinazolinones contributes to their anti-inflammatory activity. These molecules may modulate immune responses and reduce inflammation, making them potential candidates for treating inflammatory diseases .
Anticonvulsant Potential
Some quinazoline derivatives exhibit anticonvulsant effects. These compounds could be investigated further for their ability to manage epilepsy and related neurological disorders .
Antifungal Properties
Quinazolines have shown promise as antifungal agents. Their mechanism of action may involve disrupting fungal cell membranes or inhibiting essential enzymes. Further research is needed to explore their efficacy against specific fungal pathogens .
Anti-HIV Activity
While not explicitly mentioned for this compound, quinazolines have been investigated for their potential as anti-HIV agents. Their unique chemical scaffold makes them interesting candidates for inhibiting viral replication .
Other Activities
Quinazoline derivatives have also been explored for their sedative-hypnotic, antipsychotic, and antimalarial properties. Additionally, some quinazolines are building blocks for naturally occurring alkaloids with diverse biological activities .
Mecanismo De Acción
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been reported to exhibit a broad spectrum of pharmacological activities . They have been used in the treatment of various conditions such as inflammation, convulsions, cancer, bacterial and fungal infections, HIV, and pain .
Mode of Action
Quinazoline derivatives have been known to interact with various biological targets, leading to their wide range of biological activities . For instance, some quinazoline derivatives have been found to act as GABA A receptor agonists, contributing to their anticonvulsant activity .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of biological pathways due to their diverse biological activities . For example, some quinazoline derivatives have been found to inhibit cathepsins in a competitive or non-competitive manner .
Pharmacokinetics
The lipophilicity of quinazolinones has been noted to aid in their penetration through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
Quinazoline derivatives have been associated with a variety of effects at the molecular and cellular level, corresponding to their diverse biological activities .
Action Environment
The stability of quinazolinones and the relatively easy methods for their preparation have been highlighted, suggesting that they may be robust in various environmental conditions .
Direcciones Futuras
The future directions in the research of quinazoline derivatives like “9-oxo-N-(2-thienylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” could involve further exploration of their biological activities and potential applications in fields of biology, pesticides, and medicine . Additionally, the development of new methods for the preparation of these heterocycles from simple reagents could be another area of interest .
Propiedades
IUPAC Name |
9-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(18-10-12-3-2-8-23-12)11-5-6-13-14(9-11)19-15-4-1-7-20(15)17(13)22/h2-3,5-6,8-9H,1,4,7,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTIYXYJCBGIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CS4)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-oxo-N-(thiophen-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)
![methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
![3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde phthalazin-1-ylhydrazone](/img/structure/B5716816.png)
![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5716824.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5716834.png)